4-(4-Fluorobenzoyl)-3-methyl-1-(4-methylphenyl)-2-piperazinone
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Overview
Description
4-(4-Fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a methylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced by reacting the piperazine derivative with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Methylation: The methyl groups can be introduced by reacting the intermediate compound with methyl iodide or methyl bromide under basic conditions.
Industrial Production Methods
Industrial production of 4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a lead compound for the development of new drugs.
Biological Research: It is used in biological assays to study its effects on various biological targets and pathways.
Chemical Research: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one: A similar compound with a trifluoromethyl group instead of a methyl group.
Piperazine Derivatives: Other piperazine derivatives with different substituents on the piperazine ring.
Uniqueness
4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group and the methylphenyl group may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
CAS No. |
1137473-33-6 |
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Molecular Formula |
C19H19FN2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)-3-methyl-1-(4-methylphenyl)piperazin-2-one |
InChI |
InChI=1S/C19H19FN2O2/c1-13-3-9-17(10-4-13)22-12-11-21(14(2)18(22)23)19(24)15-5-7-16(20)8-6-15/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
STJAWICGDPUAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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